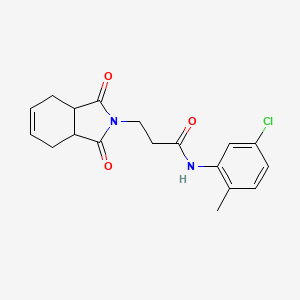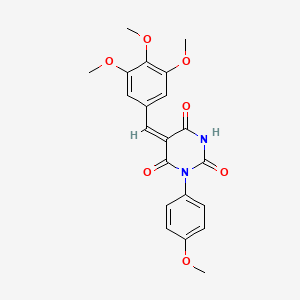![molecular formula C24H18ClNO2 B4671071 N-(2-chlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B4671071.png)
N-(2-chlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide, also known as GW501516 or Endurobol, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields of research. This compound belongs to the family of peroxisome proliferator-activated receptor (PPAR) agonists and has been found to have several biochemical and physiological effects. In
Wirkmechanismus
N-(2-chlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide works by activating PPARδ, a nuclear receptor that regulates lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation and energy metabolism, resulting in improved endurance performance. It also leads to a decrease in the expression of genes involved in inflammation, resulting in a reduction in tumor growth and improved insulin sensitivity.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been found to increase endurance performance in animal models by increasing the expression of genes involved in fatty acid oxidation and energy metabolism. It has also been found to inhibit tumor growth in animal models by decreasing the expression of genes involved in inflammation. In addition, it has been found to improve lipid metabolism and insulin sensitivity in animal models with metabolic disorders such as type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide in lab experiments is its ability to activate PPARδ, a nuclear receptor that regulates several important physiological processes. This makes it a useful tool for investigating the role of PPARδ in various physiological processes. However, one limitation of using this compound in lab experiments is its potential to cause adverse effects such as liver toxicity and cancer. Therefore, caution should be exercised when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide. One direction is to investigate its potential as a treatment for metabolic disorders such as type 2 diabetes. Another direction is to investigate its potential as a treatment for cancer. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-3-[(2-naphthyloxy)methyl]benzamide has been found to have potential applications in various fields of research. In the field of sports medicine, it has been investigated for its potential to enhance endurance performance in athletes. In the field of oncology, it has been studied for its potential to inhibit tumor growth. It has also been investigated for its potential to improve lipid metabolism and insulin sensitivity in patients with metabolic disorders such as type 2 diabetes.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-(naphthalen-2-yloxymethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO2/c25-22-10-3-4-11-23(22)26-24(27)20-9-5-6-17(14-20)16-28-21-13-12-18-7-1-2-8-19(18)15-21/h1-15H,16H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJGXBQEOWHNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4670991.png)

![N-butyl-6-(2,2,2-trifluoroethoxy)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4671001.png)


![N-[(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B4671014.png)
![4-({3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4671021.png)
![4-methoxy-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4671028.png)
![1-{[(4-bromobenzyl)thio]acetyl}-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4671034.png)
![[2-(1H-indol-3-yl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4671054.png)
![3-allyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4671068.png)
![8-[2-(2,4-dimethylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4671085.png)
![N-[4-(4-sec-butylphenyl)-1,3-thiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B4671093.png)
